molecular formula C22H23N B11977863 Tris(4-methylphenyl)methylamine CAS No. 75774-79-7

Tris(4-methylphenyl)methylamine

Cat. No.: B11977863
CAS No.: 75774-79-7
M. Wt: 301.4 g/mol
InChI Key: XWCAKECWGZSJKC-UHFFFAOYSA-N
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Description

Tris(4-methylphenyl)methylamine, also known as tris(4-methylphenyl)methane, is an organic compound with the molecular formula C22H22N. It is a derivative of triphenylamine, where the phenyl groups are substituted with methyl groups at the para position. This compound is known for its unique electronic properties and is widely used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(4-methylphenyl)methylamine typically involves the reaction of 4-methylbenzyl chloride with ammonia or an amine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Tris(4-methylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms using reducing agents such as lithium aluminum hydride or hydrogen gas.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tris(4-methylphenyl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of tris(4-methylphenyl)methylamine involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, depending on the reaction conditions. It can form complexes with metal ions, influencing their electronic properties and reactivity. The pathways involved include electron transfer processes and coordination with metal centers .

Comparison with Similar Compounds

Uniqueness: Tris(4-methylphenyl)methylamine is unique due to its specific electronic properties imparted by the methyl groups. These substitutions enhance its stability and reactivity, making it suitable for various applications in organic synthesis, materials science, and coordination chemistry .

Properties

CAS No.

75774-79-7

Molecular Formula

C22H23N

Molecular Weight

301.4 g/mol

IUPAC Name

tris(4-methylphenyl)methanamine

InChI

InChI=1S/C22H23N/c1-16-4-10-19(11-5-16)22(23,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,23H2,1-3H3

InChI Key

XWCAKECWGZSJKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)N

Origin of Product

United States

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